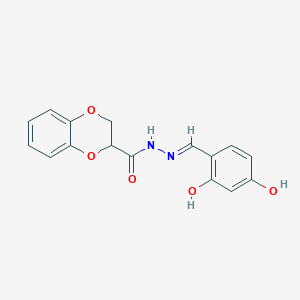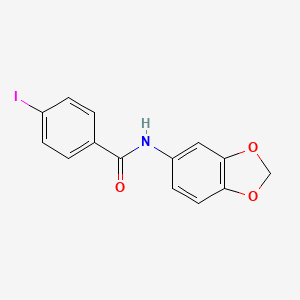![molecular formula C24H21N7O2 B6007007 N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea)](/img/structure/B6007007.png)
N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea), also known as QUA, is a chemical compound with potential applications in scientific research. QUA has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Mechanism of Action
N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) exerts its anticancer effects through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) prevents cancer cells from dividing and proliferating. N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) has been shown to have both biochemical and physiological effects. In addition to its anticancer effects, N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) has been shown to have antioxidant properties and to inhibit the production of inflammatory cytokines. N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high yield. N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) is also stable under a wide range of conditions and can be stored for long periods of time. However, N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) has some limitations for laboratory experiments. It is not water-soluble and must be dissolved in organic solvents such as DMSO or ethanol. N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) also has a relatively short half-life in vivo, which may limit its potential as a therapeutic agent.
Future Directions
There are several future directions for research on N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea). One area of interest is the development of N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) derivatives with improved pharmacological properties. Another area of interest is the elucidation of the molecular mechanisms underlying N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea)'s anticancer effects. Additionally, further studies are needed to determine the safety and efficacy of N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) in vivo, particularly in animal models of cancer and other diseases.
Synthesis Methods
The synthesis of N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) involves the reaction of 4-methyl-2-quinazolinecarboxylic acid with thionyl chloride to form 4-methyl-2-chloroquinazoline. The latter is then reacted with N-phenylurea in the presence of a base to give N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea). The yield of N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) is typically around 60-70%.
Scientific Research Applications
N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) has potential applications in scientific research, particularly in the field of cancer research. N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) has also been studied for its potential as a therapeutic agent in the treatment of Alzheimer's disease.
properties
IUPAC Name |
1-[N'-(4-methylquinazolin-2-yl)-N-(phenylcarbamoyl)carbamimidoyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c1-16-19-14-8-9-15-20(19)28-21(25-16)29-22(30-23(32)26-17-10-4-2-5-11-17)31-24(33)27-18-12-6-3-7-13-18/h2-15H,1H3,(H4,25,26,27,28,29,30,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXZZJOGIFNFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)N=C(NC(=O)NC3=CC=CC=C3)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[4-(methylthio)benzyl]ethanamine](/img/structure/B6006932.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B6006937.png)
![4-(3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6006938.png)
![N-(2-isopropoxyethyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6006948.png)
![2-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6006950.png)
![methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6006955.png)
![ethyl 4-{1-[3-(2-furyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6006961.png)
![2-(2-chlorobenzyl)-4-[3-(3-thienyl)propanoyl]morpholine](/img/structure/B6006964.png)
![2-[2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene]-N'-nitrohydrazinecarboximidamide](/img/structure/B6006974.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(2-methoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6006976.png)

![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6006987.png)

